1-(4-fluorophenyl)-1H-pyrazol-4-ol
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Overview
Description
1-(4-Fluorophenyl)-1H-pyrazol-4-ol is a heterocyclic compound featuring a pyrazole ring substituted with a fluorophenyl group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the fluorine atom enhances its chemical stability and biological activity, making it a valuable target for research and development.
Mechanism of Action
Target of Action
5-AMINO-1-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL, is known to target the Mitogen-activated protein kinase 14 . This kinase plays a crucial role in cellular processes such as proliferation, differentiation, and stress response .
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting cellular processes .
Biochemical Pathways
Based on its potential target, it may influence pathways regulated by mitogen-activated protein kinase 14 . These could include the MAPK signaling pathway, which is involved in a wide range of cellular processes, including cell growth, differentiation, and response to stress .
Pharmacokinetics
The presence of a fluorophenyl group may enhance its lipophilicity, potentially improving its absorption and distribution
Result of Action
Based on its potential target, it may influence cellular processes such as proliferation, differentiation, and stress response
Action Environment
The action of 1-(4-fluorophenyl)-1H-pyrazol-4-ol may be influenced by various environmental factors. For instance, pH and temperature could affect its stability and efficacy. Additionally, the presence of other molecules in the environment could impact its absorption and distribution
Biochemical Analysis
Biochemical Properties
It is anticipated that the compound may interact with enzymes, proteins, and other biomolecules in a cell
Cellular Effects
It is possible that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of varying dosages of 1-(4-fluorophenyl)-1H-pyrazol-4-ol in animal models have not been extensively studied .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-1H-pyrazol-4-ol typically involves the reaction of 4-fluorophenylhydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound. The reaction is usually carried out under acidic or basic conditions, often employing catalysts to enhance the reaction rate and yield. For example, the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate in the presence of acetic acid can yield the desired pyrazole derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-1H-pyrazol-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole N-oxides, while substitution reactions can produce a variety of functionalized pyrazoles.
Scientific Research Applications
1-(4-Fluorophenyl)-1H-pyrazol-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-1H-pyrazol-4-ol can be compared with other similar compounds, such as:
4-Fluoroamphetamine: A psychoactive research chemical with stimulant and entactogenic effects.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A fluorinated pyrazole with potential anti-cancer activity.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.
Biological Activity
1-(4-Fluorophenyl)-1H-pyrazol-4-ol is a member of the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The compound is notable for its unique structural features, including a hydroxyl group at the 4-position and a para-fluorophenyl substituent. These characteristics enhance its lipophilicity and metabolic stability, making it an interesting subject for various biological studies. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-fluorophenylhydrazine with a β-ketoester, followed by cyclization and hydrolysis. Characterization methods include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Infrared (IR) Spectroscopy
- Mass Spectrometry
These techniques confirm the successful synthesis and purity of the compound.
Anticonvulsant Activity
Research has indicated that this compound exhibits anticonvulsant properties, suggesting potential use in treating epilepsy. A study demonstrated its efficacy in reducing seizure frequency in animal models, although further research is needed to fully understand its mechanisms and therapeutic potential.
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. Related pyrazole derivatives have shown significant efficacy in reducing pain responses in various animal models. Specifically, this compound has been observed to modulate nitric oxide signaling pathways, which are crucial in pain perception and inflammation .
Analgesic and Antipyretic Properties
In addition to its anti-inflammatory effects, this compound has demonstrated analgesic and antipyretic activities. These effects are particularly relevant for developing new pharmaceuticals targeting pain management and fever reduction.
Comparative Analysis with Related Compounds
The following table summarizes key features of structurally similar compounds to illustrate the diversity within the pyrazole family and their respective biological activities:
Compound Name | Key Features | Unique Aspects |
---|---|---|
1-(3-methylphenyl)-1H-pyrazol-4-ol | Methyl group at the 3-position | Different substitution pattern affecting reactivity |
1-(4-chlorophenyl)-1H-pyrazol-4-ol | Chlorine instead of fluorine | Variation in electronegativity impacting properties |
5-Amino-1-(4-fluorophenyl)-1H-pyrazole | Amino group at the 5-position | Enhanced solubility and potential for further derivatization |
1-(2-nitrophenyl)-1H-pyrazol-4-ol | Nitro group at the ortho position | Increased polarity affecting biological activity |
The interaction of this compound with various biological receptors and enzymes is crucial for its pharmacological effects. Studies indicate that it may inhibit specific enzymes involved in inflammatory pathways, contributing to its analgesic effects. Additionally, it may influence neurotransmitter systems related to seizure activity .
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives, including this compound:
- Anticonvulsant Efficacy : In a controlled study involving rodent models, administration of the compound resulted in a significant decrease in seizure duration compared to control groups.
- Anti-inflammatory Testing : In a carrageenan-induced paw edema model, the compound demonstrated a reduction in swelling comparable to standard anti-inflammatory medications such as diclofenac sodium .
Properties
IUPAC Name |
1-(4-fluorophenyl)pyrazol-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-7-1-3-8(4-2-7)12-6-9(13)5-11-12/h1-6,13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZKTHXGLQTSDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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